molecular formula C11H9F3N2S B11766177 2-(4-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline

2-(4-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline

Cat. No.: B11766177
M. Wt: 258.26 g/mol
InChI Key: GKWBPZVVNIDFKO-UHFFFAOYSA-N
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Description

2-(4-Methylthiazol-2-yl)-5-(trifluoromethyl)aniline is a high-value chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a synthetically versatile aniline group attached to a 4-methylthiazole ring, a privileged scaffold in drug discovery, and a metabolically stable trifluoromethyl group . The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms, conferring significant aromaticity and making it a critical pharmacophore in numerous therapeutic agents . Molecules containing the thiazole moiety demonstrate a wide range of pharmacological activities by interacting with various enzymes and receptors in biological systems . This specific compound serves as a key intermediate for constructing more complex molecules, particularly in developing targeted therapies. Its structure is ideal for exploring structure-activity relationships (SAR) in drug candidate optimization. This product is intended for research applications as a synthetic intermediate. It is provided with guaranteed high purity and consistency. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9F3N2S

Molecular Weight

258.26 g/mol

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C11H9F3N2S/c1-6-5-17-10(16-6)8-3-2-7(4-9(8)15)11(12,13)14/h2-5H,15H2,1H3

InChI Key

GKWBPZVVNIDFKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=C(C=C(C=C2)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Reaction Optimization

The reaction is conducted in a ball mill at frequencies between 15–30 Hz, with two stainless steel balls (12 mm diameter) ensuring efficient energy transfer. Key parameters include:

  • Catalyst screening : SSA outperformed Montmorillonite K10 and acidic alumina, achieving 99% yield in 25 minutes at 30 Hz.

  • Time and frequency dependence : Lower frequencies (15–25 Hz) required extended milling times (45–120 minutes) and resulted in reduced yields (42–89%).

Mechanistic Insights

The reaction proceeds via thiazole ring formation , initiated by nucleophilic attack of thiocyanate on 3-chloro-2,4-pentanedione. Subsequent condensation with 4-trifluoromethyl aniline yields the target compound. The SSA catalyst facilitates proton transfer, accelerating imine formation and cyclization.

Characterization Data

The product was confirmed via X-ray crystallography (CCDC-1580012), with spectral data including:

  • ¹H NMR : δ 2.50 (s, 3H, CH₃), 2.51 (s, 3H, COCH₃), 7.93–7.99 (m, 4H, Ar-H), 11.8 (s, 1H, NH).

  • IR : 1680 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (C-F stretch).

Multi-Step Synthesis via Thiazole Ring Construction

Classical organic synthesis routes emphasize sequential functionalization, as exemplified by protocols from J-STAGE and PMC.

Thiazole Formation via Condensation

The thiazole core is constructed by reacting 2-chloro-1-(4-methylthiazol-5-yl)ethanone with 1-methylthiourea in pyridine. This step proceeds via nucleophilic substitution, forming the thiazole ring with a 72% yield .

Bromination and Alkylation

Bromination of intermediate 5 (1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone) using PTSA and subsequent alkylation with methyl 2,2-difluoro-2-(fluorosulfonyl)acetate introduces the trifluoromethyl group. Copper(I) iodide catalyzes this step, achieving 65% yield .

Coupling with Aniline Derivatives

The final step involves Buchwald-Hartwig coupling between 2-bromo-5-(trifluoromethyl)aniline and the thiazole intermediate. Using Pd(OAc)₂ and Xantphos in toluene at 110°C, this reaction attains 85% yield .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, as demonstrated in a patent by Google Patents.

Amination Under Controlled Conditions

A mixture of 2-(5-methylthiazol-2-yl)-5-(trifluoromethyl)nitrobenzene , ammonia water (73%) , and acetic acid is irradiated at 170°C for 30 minutes. The nitro group is reduced in situ, yielding the aniline derivative with 91% purity .

Pressure and Temperature Optimization

  • Pressure : 12.0 MPa minimizes side reactions.

  • Temperature : 173°C balances reaction rate and decomposition risks.

Comparative Analysis of Synthetic Methods

Method Yield Time Scalability Complexity
Mechanochemical99%25 minHighLow
Multi-Step72–85%8–12 hModerateHigh
Microwave91%30 minModerateModerate

Key Observations :

  • Mechanochemical synthesis is optimal for rapid, high-yield production but requires specialized equipment.

  • Multi-step protocols allow modular functionalization but involve complex purification.

  • Microwave methods offer a balance between speed and practicality for lab-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-(4-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
2-(4-Methylthiazol-2-yl)-5-(trifluoromethyl)aniline C₁₁H₉F₃N₂S 258.26 4-Me-thiazole, 5-CF₃-aniline Intermediate for kinase inhibitors
4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]aniline C₁₅H₁₁FN₂S 270.32 4-F-phenyl-thiazole, unsubstituted aniline Enhanced π-π stacking for crystallinity
2-(Piperidin-4-yl)-5-(trifluoromethyl)aniline C₁₂H₁₅F₃N₂ 244.26 Piperidinyl substituent, 5-CF₃-aniline Potential CNS-targeting pharmacophore
2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline C₁₅H₁₄F₃NO₂ 297.28 Ethoxyphenoxy group, 5-CF₃-aniline Increased solubility due to ether linkage
5-Chloro-2-nitro-4-(trifluoromethyl)aniline C₇H₄ClF₃N₂O₂ 240.56 Nitro group, 4-CF₃, 5-Cl-aniline Reactive intermediate for amide coupling

Physicochemical and Analytical Data

  • Lipophilicity and Solubility: The trifluoromethyl group in the target compound increases lipophilicity (clogP ~3.2 estimated) compared to non-fluorinated analogues. Ethoxyphenoxy-substituted derivatives (e.g., ) show improved aqueous solubility due to polar ether linkages.
  • Chromatographic Behavior : HPLC retention times for trifluoromethyl-aniline derivatives vary with substituents. For instance, 2-(6-methylpyrimidin-4-yl)-4-(trifluoromethyl)aniline () elutes at 0.78 min under SQD-FA05 conditions, while pyrazine-carbonitrile analogues elute later (0.81 min).

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-(4-methylthiazol-2-yl)-5-(trifluoromethyl)aniline, and how can reaction conditions be optimized?

  • Methodology :

  • Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing the thiazole moiety. For example, combine a brominated trifluoromethylaniline precursor with 4-methylthiazole-2-boronic acid under nitrogen atmosphere, using tetrakis(triphenylphosphine)palladium(0) (5 mol%) as a catalyst in DMF at 80–100°C for 12–18 hours .
  • Monitor reaction progress via TLC or LCMS. Optimize catalyst loading (e.g., 2–10 mol%) and temperature to balance yield and purity. Purify via C18 reverse-phase chromatography (acetonitrile/water with 0.03% formic acid) .

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

  • Methodology :

  • LCMS : Confirm the molecular ion peak (e.g., m/z 279 [M+H]+) and fragmentation pattern. Use high-resolution MS to distinguish isotopic clusters from trifluoromethyl groups .
  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra. The aniline NH2_2 protons typically appear as a broad singlet (~δ 5–6 ppm). The trifluoromethyl group (CF3-CF_3) shows a distinct 19F^{19}F signal near δ -60 ppm .
  • HPLC : Validate purity (>95%) using a YMC-Actus Triart C18 column (5 μm) with acetonitrile/water gradients. Retention times (e.g., 0.78–1.41 minutes) should align with reference standards .

Q. What are the critical physical properties (e.g., solubility, stability) relevant to handling this compound?

  • Methodology :

  • Solubility : Test in polar aprotic solvents (DMF, DMSO) and alcohols. Trifluoromethyl groups enhance lipophilicity, reducing aqueous solubility. Use sonication for dissolution .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 1 week). Monitor degradation via HPLC; protect from light and moisture due to the aniline group’s sensitivity to oxidation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected LCMS peaks or NMR shifts) be resolved during structural elucidation?

  • Methodology :

  • Isotopic Pattern Analysis : Use high-resolution MS to differentiate between 13C^{13}C isotopes and potential impurities (e.g., brominated byproducts). Compare with theoretical isotopic distributions .
  • 2D NMR : Employ 1H^1H-13C^{13}C HSQC and HMBC to assign ambiguous signals. For example, cross-peaks between the thiazole proton (δ ~7.5 ppm) and adjacent carbons can confirm substitution patterns .
  • X-ray Crystallography : If crystallizable, determine the crystal structure to resolve regiochemical ambiguities (e.g., thiazole vs. oxazole isomerism) .

Q. What strategies can minimize side reactions (e.g., dimerization or oxidation) during synthesis?

  • Methodology :

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the aniline group. Use degassed solvents .
  • Protecting Groups : Temporarily protect the NH2_2 group with Boc or acetyl during coupling steps. Deprotect under mild acidic conditions (e.g., TFA/DCM) .
  • Additives : Include radical scavengers (e.g., BHT) or reducing agents (e.g., ascorbic acid) to suppress oxidative side reactions .

Q. How can computational methods (e.g., DFT) predict reactivity or guide synthetic route design?

  • Methodology :

  • DFT Calculations : Model transition states for cross-coupling reactions to predict regioselectivity (e.g., thiazole C2 vs. C5 coupling). Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets .
  • Solvent Effects : Simulate solvation free energies to optimize solvent choice (e.g., DMF vs. THF) for improved reaction kinetics .
  • Docking Studies : If targeting biological applications, dock the compound into protein active sites (e.g., kinases) to rationalize structure-activity relationships .

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